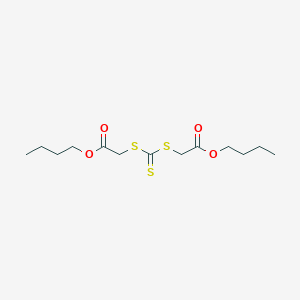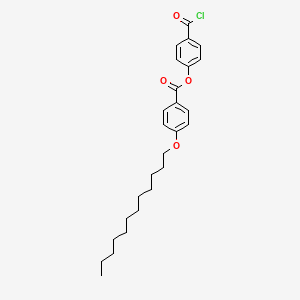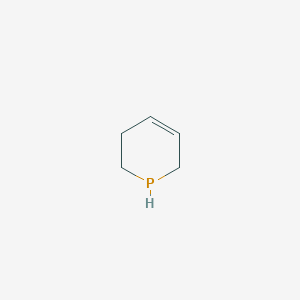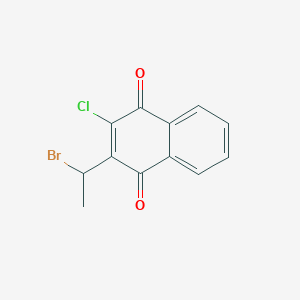
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes butyl and butoxy groups, as well as sulfanyl and carbothioylsulfanyl functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate can be achieved through a multi-step process involving esterification and thiolation reactions. One possible route involves the reaction of butyl alcohol with 2-butoxyethanol in the presence of a strong acid catalyst to form the ester intermediate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl and carbothioylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkoxides or amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl and carbothioylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl butyrate: A simple ester with a pleasant odor, used in flavoring agents.
2-Butoxyethanol: An ether with solvent properties, used in cleaning products and paints.
Butyl acetate: Another ester used as a solvent in various industrial applications.
Uniqueness
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is unique due to its combination of ester, sulfanyl, and carbothioylsulfanyl functionalities
Propiedades
Número CAS |
113760-65-9 |
|---|---|
Fórmula molecular |
C13H22O4S3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate |
InChI |
InChI=1S/C13H22O4S3/c1-3-5-7-16-11(14)9-19-13(18)20-10-12(15)17-8-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
KAKCVPPSCABZEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CSC(=S)SCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)

![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)

![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)

![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
